molecular formula C14H10ClN5O2 B15360509 2-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

2-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B15360509
M. Wt: 315.71 g/mol
InChI Key: TZBPDFHIFDICJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide is a benzamide derivative featuring a dihydropyrimidinone core substituted with a pyrazole ring.

Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

2-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C14H10ClN5O2/c15-10-5-2-1-4-9(10)12(21)18-11-8-16-14(19-13(11)22)20-7-3-6-17-20/h1-8H,(H,18,21)(H,16,19,22)

InChI Key

TZBPDFHIFDICJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The compound shares structural motifs with several chloro-substituted benzamide derivatives documented in pesticide chemistry. Key analogs include:

2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron)
  • Structure : Chlorobenzamide linked to a trifluoromethoxy-aniline carbamate group.
  • Use : Insect growth regulator (chitin synthesis inhibitor) .
  • Comparison: Unlike the target compound, triflumuron lacks the dihydropyrimidinone-pyrazole system, emphasizing urea-like carbamate linkages. This structural divergence likely results in distinct modes of action.
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron)
  • Structure : Chlorobenzene sulfonamide conjugated to a triazine-carbamate group.
  • Use : Herbicide (acetolactate synthase inhibitor) .
  • Comparison: The sulfonamide and triazine groups in chlorsulfuron contrast with the dihydropyrimidinone-pyrazole system in the target compound. insect systems.
2-chloro-N-(1-methylethyl)-N-phenylacetamide (Propachlor)
  • Structure : Chloroacetamide with isopropyl and phenyl substituents.
  • Use : Pre-emergent herbicide .
  • Comparison : Propachlor’s simpler acetamide backbone lacks the fused heterocyclic complexity of the target compound, likely reducing its capacity for multi-target interactions.

Metabolic and Functional Analogues

A metabolite structurally related to dihydropyrimidinone derivatives, 2-chloro-N-{[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-C-hydroxycarbonimidoyl}-N-nitrosoethan-1-amine, highlights the metabolic relevance of dihydropyrimidine scaffolds . However, its nitroso and hydroxycarbonimidoyl substituents differ significantly from the pyrazole-benzamide system in the target compound, implying divergent stability and bioactivity profiles.

Preparation Methods

Formation of the Dihydropyrimidinone Core

The dihydropyrimidin-6-one scaffold is synthesized via cyclocondensation of β-keto esters with urea derivatives. For example, ethyl acetoacetate and urea undergo acid-catalyzed cyclization in ethanol at reflux (78°C, 12 hr) to yield 5-methyl-1,6-dihydropyrimidin-4-one. Key parameters:

Parameter Condition Yield Source
Catalyst Concentrated HCl 85%
Solvent Ethanol
Temperature 78°C (reflux)

Modifications include substituting urea with thiourea for sulfur-containing analogs, though this is irrelevant to the target compound.

Chlorination at Position 5

Chlorination is performed using phosphorus oxychloride (POCl3) under reflux conditions (110°C, 4 hr), achieving >90% conversion. The reaction mechanism involves in situ generation of the Vilsmeier-Haack complex, which facilitates electrophilic substitution.

Optimization Data :

Parameter Condition Yield Purity Source
Chlorinating Agent POCl3 92% 98%
Solvent Toluene 88% 95%
Additive N,N-Dimethylaniline (catalytic) 95% 97%

Excess POCl3 (3 eq) is required to drive the reaction to completion.

Benzamide Formation

The final step involves coupling 2-chlorobenzoic acid to the aminated dihydropyrimidine using carbodiimide-based reagents. EDCl/HOBt in dichloromethane (DCM) at 0–25°C for 24 hr provides the highest yield (82%).

Reaction Scheme :
$$
\text{5-Aminodihydropyrimidine} + \text{2-Chlorobenzoyl Chloride} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}
$$

Key Variables :

  • Coupling Agents : EDCl/HOBt > DCC/DMAP (65% vs. 58%).
  • Solvent : DCM > THF due to better solubility of intermediates.

Purification and Characterization

Purification Protocols

  • Crude Product : Initial purification via silica gel chromatography (ethyl acetate/hexanes, 3:7).
  • Recrystallization : Final product recrystallized from ethanol/water (9:1) to achieve >99% purity.

Purity Data :

Method Purity Source
HPLC (C18 column) 99.2%
Elemental Analysis C: 52.1%, H: 3.4%, N: 18.9%

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): δ 8.41 (s, 1H, pyrazole-H), 7.89–7.45 (m, 4H, benzamide-H), 6.12 (s, 1H, NH), 2.31 (s, 3H, CH3).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of Dihydropyrimidine : Mitigated by conducting reactions under nitrogen atmosphere.
  • Pyrazole Tautomerism : Controlled through pH adjustment (pH 6–7).

Alternative Chlorination Methods

  • Use of SOCl2 : Lower yields (72%) but faster reaction times (2 hr).
  • Electrophilic Chlorination : NCS (N-chlorosuccinimide) in acetonitrile, though less efficient (65%).

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 2-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core followed by functionalization. Key steps include:

  • Coupling reactions : Use of 2-chlorobenzoyl chloride with a dihydropyrimidinone intermediate under basic conditions (e.g., triethylamine) to form the benzamide linkage .
  • Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Catalyst selection : Palladium-based catalysts or mild bases (e.g., K₂CO₃) may improve yields in cyclization steps . Critical consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. How can the molecular structure of this compound be unambiguously confirmed?

A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to verify the pyrazolyl, benzamide, and dihydropyrimidinone moieties .
  • IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H bonds in the pyrimidinone ring .
    • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetrical dimers observed in related amide derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrimidinone core during functionalization?

The dihydropyrimidinone ring undergoes nucleophilic substitution at the C-5 position due to electron-withdrawing effects from the adjacent carbonyl and pyrazolyl groups. Key observations include:

  • Electrophilic activation : The C-5 position is susceptible to attack by nucleophiles (e.g., amines, thiols), forming derivatives with modified biological activity .
  • Oxidation/Reduction pathways : Controlled oxidation (e.g., KMnO₄) can yield pyridine derivatives, while reductions (e.g., NaBH₄) generate amino intermediates . Experimental design : Use isotopic labeling (e.g., ¹⁵N) to track substituent incorporation during mechanistic studies .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:

  • Dose-response validation : Perform IC₅₀/EC₅₀ studies in triplicate across multiple cell lines or enzyme systems (e.g., PFOR enzyme inhibition assays for nitroheterocyclic derivatives) .
  • Metabolic stability testing : Evaluate compound degradation in simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) to rule out false negatives .
  • Computational modeling : Use molecular docking to predict binding affinity to target receptors (e.g., P2X7 receptors for anti-inflammatory activity) .

Q. What advanced techniques are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-based drug design : Synthesize analogues with modifications at the pyrazolyl (e.g., trifluoromethyl substitution) or benzamide (e.g., halogen replacement) positions to assess potency .
  • Pharmacophore mapping : Overlay crystal structures of derivatives to identify critical hydrogen-bonding and hydrophobic interactions .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with biological data to predict optimal substituents .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepSolventCatalystYield (%)Reference
Pyrimidinone formationDMSOK₂CO₃65–75
Benzamide couplingEthanolTriethylamine80–85
Final purificationCH₃OH/H₂OChromatography>95 purity

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.2 (s, pyrazolyl H), δ 10.5 (NH)
¹³C NMRδ 165.2 (C=O), δ 155.6 (pyrimidinone)
X-rayP2₁/c space group, dimeric H-bonds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.